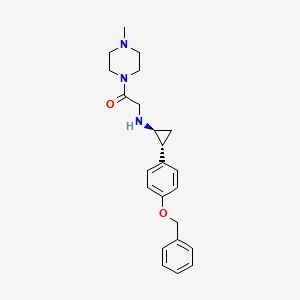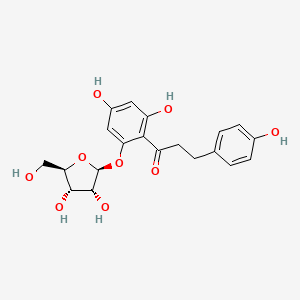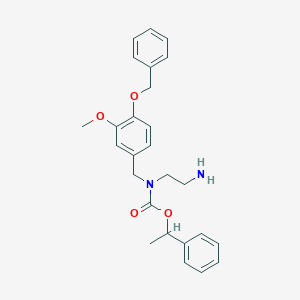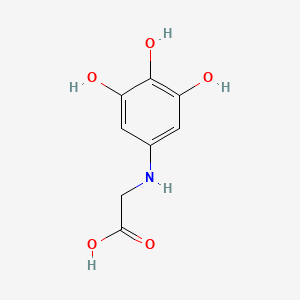
RN-1 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RN-1 (hydrochloride) is a potent and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase. This compound has shown significant potential in various scientific research applications, particularly in the fields of epigenetics and oncology. RN-1 (hydrochloride) is known for its ability to penetrate the blood-brain barrier, making it a valuable tool in neurological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of RN-1 (hydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield. Detailed synthetic routes are often proprietary and may vary slightly depending on the manufacturer .
Industrial Production Methods: Industrial production of RN-1 (hydrochloride) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: RN-1 (hydrochloride) primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of RN-1 (hydrochloride) with different functional groups .
Applications De Recherche Scientifique
RN-1 (hydrochloride) has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a tool to study the mechanisms of lysine-specific demethylase 1 (LSD1) and its role in epigenetic regulation.
Biology: Employed in research on gene expression and chromatin remodeling.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in ovarian cancer and sickle cell disease. .
Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic modifications
Mécanisme D'action
RN-1 (hydrochloride) exerts its effects by irreversibly inhibiting lysine-specific demethylase 1 (LSD1). This enzyme is responsible for demethylating mono- and di-methylated lysines on histone proteins, specifically histone 3, lysines 4 and 9 (H3K4 and H3K9). By inhibiting LSD1, RN-1 (hydrochloride) prevents the removal of methyl groups, leading to changes in gene expression and chromatin structure. This mechanism is particularly relevant in cancer research, where aberrant LSD1 activity is often observed .
Comparaison Avec Des Composés Similaires
Tranylcypromine: Another LSD1 inhibitor, but less potent and less selective compared to RN-1 (hydrochloride).
GSK2879552: A selective and irreversible LSD1 inhibitor with similar applications in cancer research.
ORY-1001: A potent LSD1 inhibitor currently under investigation for its therapeutic potential in various cancers
Uniqueness of RN-1 (hydrochloride): RN-1 (hydrochloride) stands out due to its high potency, selectivity, and ability to penetrate the blood-brain barrier. These properties make it a valuable tool in both basic research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H29N3O2 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
1-(4-methylpiperazin-1-yl)-2-[[(1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone |
InChI |
InChI=1S/C23H29N3O2/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18/h2-10,21-22,24H,11-17H2,1H3/t21-,22+/m1/s1 |
Clé InChI |
YAMSXCOVJUUMCT-YADHBBJMSA-N |
SMILES isomérique |
CN1CCN(CC1)C(=O)CN[C@H]2C[C@@H]2C3=CC=C(C=C3)OCC4=CC=CC=C4 |
SMILES canonique |
CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B10772897.png)
![N-[2-[3-[[[(E)-6,6-dimethylhept-2-en-4-ynyl]-ethylamino]methyl]phenoxy]ethyl]-N-methylthiophene-2-sulfonamide](/img/structure/B10772899.png)
![(2S)-2-[(2S)-5-carbamimidamido-2-{[(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-3-(4-fluorophenyl)-2-[(2S)-3-(1H-indol-3-yl)-2-[2-(thiophen-2-yl)acetamido]propanamido]propanamido]pentanoyl]pyrrolidin-2-yl]formamido}pentanamido]butanediamide](/img/structure/B10772906.png)
![2-[4-(furan-2-ylmethyl)-5-[[4-methyl-3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B10772913.png)
![5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772918.png)
![2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B10772929.png)


![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B10772943.png)

![(5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10772956.png)
![5-(2-Methylpyrazol-3-yl)-1,4,5,6-tetrahydrocyclopenta[d]pyrazole-3-carboxylic acid](/img/structure/B10772959.png)
